Methyl 5-(dimethylamino)nicotinate
Overview
Description
Methyl 5-(dimethylamino)nicotinate is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the amino group is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(dimethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of 5-(dimethylamino)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the direct methylation of 5-aminonicotinic acid followed by esterification. This two-step process includes the reaction of 5-aminonicotinic acid with dimethyl sulfate to form 5-(dimethylamino)nicotinic acid, which is then esterified with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(dimethylamino)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-(dimethylamino)nicotinate involves its interaction with specific molecular targets. It is believed to act by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with cellular receptors, leading to changes in signal transduction pathways.
Comparison with Similar Compounds
Methyl 5-(dimethylamino)nicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Lacks the dimethylamino group, resulting in different chemical and biological properties.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group, leading to variations in solubility and reactivity.
Nicotinamide: The amide derivative of nicotinic acid, which has distinct pharmacological properties compared to the ester derivatives.
The uniqueness of this compound lies in its dimethylamino group, which imparts specific electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 5-(dimethylamino)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBCZKOYJMGKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632084 | |
Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29898-23-5 | |
Record name | Methyl 5-(dimethylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20632084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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